molecular formula C6H15P B1216732 Triethylphosphine CAS No. 554-70-1

Triethylphosphine

Cat. No. B1216732
CAS RN: 554-70-1
M. Wt: 118.16 g/mol
InChI Key: RXJKFRMDXUJTEX-UHFFFAOYSA-N
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Patent
US04847305

Procedure details

3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenylthiocyanate (55 g, 0.209 mole) was dissolved in acetone (200 ml) under an argon atmosphere. Water (7.6 g, 0.42 mole) was added and the reaction cooled to 0° C. Triethylphosphine (24.7 g, 0.209 mole) was added dropwise over a period of 1 hour and the reaction was then allowed to warm to room temperature with stirring. The solution was concentrated, solvents removed, and the resulting oil purified by chromatography on silica. The fractions containing the thiol were combined and the solvents removed to yield a white powder. Recrystallization from methanol/water yielded, upon drying, 43.3 g of the title compound. The NMR spectrum confirmed the identity of the product.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
24.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[CH:6]=[C:7]([S:16]C#N)[CH:8]=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:10]=1[OH:11])([CH3:4])[CH3:3].O.C(P(CC)CC)C>CC(C)=O>[CH3:4][C:2]([C:5]1[CH:6]=[C:7]([SH:16])[CH:8]=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:10]=1[OH:11])([CH3:1])[CH3:3]

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
CC(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)SC#N
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
7.6 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
24.7 g
Type
reactant
Smiles
C(C)P(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
solvents removed
CUSTOM
Type
CUSTOM
Details
the resulting oil purified by chromatography on silica
ADDITION
Type
ADDITION
Details
The fractions containing the thiol
CUSTOM
Type
CUSTOM
Details
the solvents removed
CUSTOM
Type
CUSTOM
Details
to yield a white powder
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol/water
CUSTOM
Type
CUSTOM
Details
yielded
CUSTOM
Type
CUSTOM
Details
upon drying

Outcomes

Product
Name
Type
Smiles
CC(C)(C)C1=C(C(=CC(=C1)S)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.